molecular formula C26H20ClN3O3 B10891349 4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10891349
M. Wt: 457.9 g/mol
InChI Key: FFBAFUNTLIJNPV-GYHWCHFESA-N
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Description

4-(4-Chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a chlorobenzoyl group, a hydroxy group, an indole moiety, and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation, where chlorobenzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Pyridyl Group: The pyridyl group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Coupling Reactions: The final compound is formed through a series of coupling reactions, where the intermediate compounds are combined under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation Products: Carbonyl derivatives.

    Reduction Products: Hydroxyl derivatives.

    Substitution Products: Amino or thio derivatives.

Scientific Research Applications

4-(4-Chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobenzoyl)-2-methyl-1H-indol-3-yl acetic acid
  • Ethyl 6-chloro-2-(4-chlorobenzoyl)indol-3-acetic acid

Comparison

Compared to similar compounds, 4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of both the indole and pyridyl groups, which may confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C26H20ClN3O3

Molecular Weight

457.9 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H20ClN3O3/c27-19-9-7-16(8-10-19)24(31)22-23(18-4-3-12-28-14-18)30(26(33)25(22)32)13-11-17-15-29-21-6-2-1-5-20(17)21/h1-10,12,14-15,23,29,31H,11,13H2/b24-22-

InChI Key

FFBAFUNTLIJNPV-GYHWCHFESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(/C(=C(\C4=CC=C(C=C4)Cl)/O)/C(=O)C3=O)C5=CN=CC=C5

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C(C(=C(C4=CC=C(C=C4)Cl)O)C(=O)C3=O)C5=CN=CC=C5

Origin of Product

United States

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